molecular formula C18H14N2O6S B2502794 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 432020-08-1

2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2502794
CAS No.: 432020-08-1
M. Wt: 386.38
InChI Key: FZYGNDQYKIRTSO-UHFFFAOYSA-N
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Description

2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a useful research compound. Its molecular formula is C18H14N2O6S and its molecular weight is 386.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

A study by Torii, Inokuchi, and Kubota (1986) described a method for synthesizing polyfunctionally substituted pyridines, derivatives of nicotinic acid, which are crucial for their biological and medicinal significance. This approach involves the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride, followed by interaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine, offering a pathway to access derivatives related to the mentioned compound (Torii, Inokuchi, & Kubota, 1986).

Herbicidal Activity

Research by Fu et al. (2021) on aryl-formyl piperidinone HPPD inhibitors, which incorporate nicotinic acid and isoxazole components, has shown significant herbicidal activity. These compounds, including nicotinic acid derivatives, demonstrate the potential for agricultural applications, such as weed control, by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (Fu et al., 2021).

Biological Activity and Potential Therapeutics

Another study by Yu et al. (2021) highlighted the design and synthesis of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrating excellent herbicidal activity against various plants. This research underscores the versatility of nicotinic acid derivatives in developing new herbicides for agricultural use (Yu et al., 2021).

Environmental and Industrial Applications

Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid from commercially available raw materials, emphasizing green chemistry and environmental sustainability. This research is crucial for developing more eco-friendly production methods for compounds like 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, which could reduce environmental impact (Lisicki, Nowak, & Orlińska, 2022).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. It could potentially have biological activity due to the presence of the nicotinic acid group, which is a component of NAD and NADP, two important coenzymes in biological reactions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

Properties

IUPAC Name

2-[1-(4-methoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c1-26-18(25)10-4-6-11(7-5-10)20-14(21)9-13(16(20)22)27-15-12(17(23)24)3-2-8-19-15/h2-8,13H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYGNDQYKIRTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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